N-cycloheptyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
N-cycloheptyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with an ethyl group at position 3 and a cycloheptylamine moiety at position 4.
Properties
IUPAC Name |
N-cycloheptyl-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5/c1-2-13-16-17-14-10-9-12(18-19(13)14)15-11-7-5-3-4-6-8-11/h9-11H,2-8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSURQCVFXNHTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)NC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethyl-1H-[1,2,4]triazole-5-amine with a cycloheptyl halide in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to promote cyclization, resulting in the formation of the desired triazolopyridazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the triazole or pyridazine rings.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazole or pyridazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Nucleophiles like amines or thiols, solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced triazolopyridazine derivatives.
Scientific Research Applications
N-cycloheptyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biology: Studies explore its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cycloheptyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
The structural and functional attributes of N-cycloheptyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine are best contextualized by comparing it to analogs with modifications in the triazolo-pyridazine core, substituents at positions 3 and 6, and biological activity profiles.
Structural Comparisons
*Estimated based on structural analogs.
Key Observations :
- Substituent Effects : The ethyl group at position 3 in the target compound balances lipophilicity (logP ~2.5) compared to the more hydrophobic trifluoromethyl (logP 3.1 in Compound 6) .
Key Observations :
- BRD4 Inhibition : Compound 6 (IC₅₀ = 12 nM) outperforms the target compound, likely due to the electron-withdrawing CF₃ group enhancing hydrogen bonding with acetylated lysine residues .
- Kinase Selectivity : VX2 targets PIM1 kinase via hydrophobic interactions with the trifluoromethylphenyl group, a feature absent in the cycloheptyl-ethyl analog .
- Antiproliferative Activity : Derivatives like 2-(([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)methyl) analogs show endothelial cell proliferation inhibition (EC₅₀ = 0.5–2 μM), suggesting the core scaffold’s versatility .
Biological Activity
N-cycloheptyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound belonging to the class of triazolo-pyridazines, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its potential therapeutic applications and mechanisms of action based on available literature.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈F₃N₅. This compound features a triazole ring fused with a pyridazine moiety, contributing to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 361.3642 g/mol |
| Chemical Formula | C₁₈H₁₈F₃N₅ |
| DrugBank Accession No. | DB08708 |
Antiproliferative Effects
Research has indicated that compounds similar to this compound exhibit antiproliferative activity against various human cancer cell lines. For example, derivatives containing the triazole structure have shown significant inhibition of cell growth in vitro.
Case Study: Antiproliferative Activity
A study reported that certain triazolo-pyridazine derivatives demonstrated IC₅₀ values in the nanomolar range against cancer cell lines such as MCF-7 (breast cancer) and Hela (cervical cancer) . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular proliferation. Specifically, it has been suggested that compounds within this class may act as inhibitors of topoisomerase II and other kinases.
| Mechanism | Description |
|---|---|
| Topoisomerase II Inhibition | Disruption of DNA replication and transcription |
| Apoptosis Induction | Activation of apoptotic pathways leading to cell death |
| Cell Cycle Arrest | Interference with G1/S or G2/M phase transitions |
Pharmacological Applications
The potential applications for this compound extend beyond oncology. Its structural characteristics suggest utility in treating various diseases linked to kinase dysregulation.
Future Directions in Research
Given the promising biological activities observed in preliminary studies, further research is warranted to explore:
- In Vivo Efficacy : Evaluating the therapeutic potential in animal models.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.
- Clinical Trials : Assessing safety and efficacy in human populations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
